

Application Notes and Protocols: Ring-Opening Reactions of 2-(Oxiran-2-yl)furan

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Compound of Interest		
Compound Name:	2-(Oxiran-2-yl)furan	
Cat. No.:	B3050630	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-(Oxiran-2-yl)furan**, also known as 2-furyloxirane, is a valuable heterocyclic building block in organic synthesis. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized furan derivatives. The products of these ring-opening reactions, particularly the resulting β -amino alcohols, β -alkoxy alcohols, and β -thio alcohols, are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

A critical aspect of these reactions is regioselectivity: the site at which the nucleophile attacks the oxirane ring. The attack can occur at either the C2' carbon (proximal to the furan ring) or the C3' carbon (terminal). The outcome is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions. Understanding and controlling this regioselectivity is paramount for synthetic utility.

Reaction Mechanism and Regioselectivity

The ring-opening of **2-(Oxiran-2-yl)furan** can proceed via two distinct pathways, dictated by the catalytic conditions. The furan ring's electronic properties play a crucial role, stabilizing a developing positive charge at the adjacent C2' position, similar to a benzylic carbon.

Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen
is protonated or coordinated, making it a more effective leaving group. This process
generates a transition state with significant carbocationic character. The positive charge is





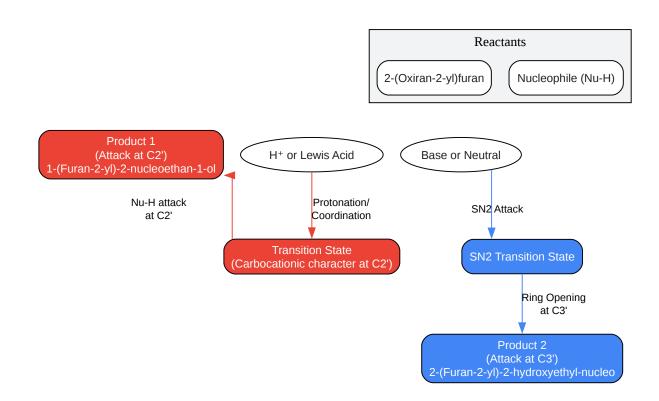


better stabilized at the more substituted C2' position due to resonance with the furan ring. Consequently, the nucleophile preferentially attacks the C2' carbon. This pathway is considered to have S N1-like characteristics[1][2].

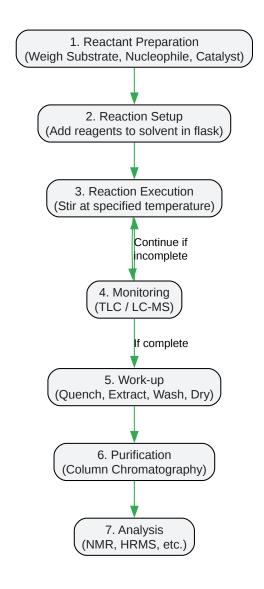
Base-Catalyzed or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom to minimize steric repulsion. For 2-(Oxiran-2-yl)furan, the C3' carbon is the sterically more accessible site, leading to the formation of the corresponding regioisomer[1][3].

The general mechanism and the influence of reaction conditions on regionselectivity are illustrated in the diagram below.









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